molecular formula C14H8F5NO B14930737 2-methyl-N-(pentafluorophenyl)benzamide

2-methyl-N-(pentafluorophenyl)benzamide

Cat. No.: B14930737
M. Wt: 301.21 g/mol
InChI Key: KBAFTQRRZBXRES-UHFFFAOYSA-N
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Description

2-methyl-N-(pentafluorophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide moiety substituted with a methyl group and a pentafluorophenyl group

Preparation Methods

The synthesis of 2-methyl-N-(pentafluorophenyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with ionic liquid and zirconium tetrachloride (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times. Industrial production methods may involve similar condensation reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

2-methyl-N-(pentafluorophenyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include rhodium (III) catalysts, molecular oxygen, and various olefins. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-N-(pentafluorophenyl)benzamide involves its role as a directing group in catalytic reactions. The pentafluorophenyl group enhances the reactivity of the benzamide moiety, allowing for efficient C-H activation and subsequent functionalization . The molecular targets and pathways involved include the activation of aryl C-H bonds and the formation of new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

2-methyl-N-(pentafluorophenyl)benzamide can be compared with other benzamide derivatives, such as:

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and applications. The presence of different substituents, such as nitro or trifluoromethyl groups, can alter the electronic properties and steric effects, leading to variations in their behavior in chemical reactions and biological activities.

Properties

Molecular Formula

C14H8F5NO

Molecular Weight

301.21 g/mol

IUPAC Name

2-methyl-N-(2,3,4,5,6-pentafluorophenyl)benzamide

InChI

InChI=1S/C14H8F5NO/c1-6-4-2-3-5-7(6)14(21)20-13-11(18)9(16)8(15)10(17)12(13)19/h2-5H,1H3,(H,20,21)

InChI Key

KBAFTQRRZBXRES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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